Field: Agriculture
Application Summary: Prosulfocarb is a thiocarbamate herbicide that is rapidly growing in use due to the progressive bioresistance of weeds to certain pesticides and the ban and/or limitation of others. Products containing prosulfocarb are mainly used on cereal, potato, and some vegetable crops.
Results or Outcomes: The use of prosulfocarb has greatly increased in recent years in France.
Field: Environmental Science
Application Summary: Prosulfocarb is studied for its environmental impact, particularly its transfer from targeted crops to untargeted parcels.
Methods of Application: The authors first hypothesized that prosulfocarb could contaminate orchards and cress pools by means of drift.
Results or Outcomes: This expertise highlights the volatilization effect to explain the pollution of lone parcels and hedge inefficiency against residue spreads.
Prosulfocarb is chemically identified as S-Benzyl dipropylthiocarbamate, with the molecular formula C₁₄H₂₁NOS and a molecular weight of 251.4 g/mol. It is characterized by its dark greening and twisting effects on plants, inhibiting shoot and root development and preventing leaf emergence from coleoptiles . The compound is a liquid with a slightly yellowish color and a musty odor, exhibiting stability under normal conditions .
Prosulfocarb disrupts mitosis in germinating weed seedlings by interfering with microtubule assembly. Microtubules are essential components of the cell's cytoskeleton, playing a critical role in cell division. By inhibiting their formation, prosulfocarb prevents proper cell division and growth, ultimately leading to weed death [].
The synthesis of prosulfocarb involves the reaction of dipropylamine with benzylisothiocyanate. This process typically requires careful control of reaction conditions to ensure high purity and yield. The compound can also be produced through various synthetic pathways that involve the manipulation of thiocarbamate structures .
Prosulfocarb is primarily used as an herbicide in agricultural settings. Its effectiveness against a variety of weeds makes it valuable for crop management, particularly in winter cereals. Additionally, it serves as a relevant aerosol precursor under specific atmospheric conditions due to its chemical properties .
Interaction studies involving prosulfocarb have focused on its metabolic pathways and potential effects on human health. In animal studies, it was found that prosulfocarb is extensively absorbed (approximately 70-80%) and primarily excreted through urine within 48 hours post-dosing . The metabolism produces over 24 polar metabolites, with negligible accumulation in organs or tissues .
Several compounds share structural similarities with prosulfocarb, including:
Compound | Chemical Family | Mode of Action | Toxicity Level |
---|---|---|---|
Prosulfocarb | Thiocarbamate | Inhibition of lipid synthesis | Moderate |
Benthiocarb | Thiocarbamate | Similar to prosulfocarb | Moderate to High |
Molinate | Thiocarbamate | Growth inhibition in rice | Moderate |
Carbofuran | Carbamate | Neurotoxic effects | High |
Prosulfocarb's uniqueness lies in its specific action on lipid synthesis within plant meristems and its comparatively lower toxicity profile towards humans and non-target organisms when evaluated against similar compounds. Its environmental degradation products are also less likely to bioaccumulate compared to other herbicides like carbofuran .
Irritant;Environmental Hazard